3-Iodo-4-methylbenzene-1-sulfonamide CAS 437604-15-4 properties
3-Iodo-4-methylbenzene-1-sulfonamide CAS 437604-15-4 properties
This technical guide provides an in-depth analysis of 3-Iodo-4-methylbenzene-1-sulfonamide (CAS 437604-15-4) , a critical intermediate in medicinal chemistry. It is structured to serve researchers optimizing lead compounds, particularly in kinase and carbonic anhydrase inhibitor discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
3-Iodo-4-methylbenzene-1-sulfonamide is a bifunctional aryl scaffold characterized by two orthogonal reactive sites: an electrophilic aryl iodide and a nucleophilic sulfonamide. This duality allows for sequential functionalization, making it an ideal building block for fragment-based drug discovery (FBDD).
Core Properties Table[8]
| Property | Value / Description |
| CAS Number | 437604-15-4 |
| IUPAC Name | 3-Iodo-4-methylbenzenesulfonamide |
| Molecular Formula | C₇H₈INO₂S |
| Molecular Weight | 297.11 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water |
| LogP (Predicted) | ~1.8 - 2.1 |
| pKa (Sulfonamide) | ~10.0 (NH acidic proton) |
| Key Precursor | 3-Iodo-4-methylbenzenesulfonyl chloride (CAS 953725-14-9) |
Synthetic Utility & Reactivity Logic
The strategic value of this molecule lies in its chemoselectivity . The aryl iodide at the meta position (relative to the sulfonamide) provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without interfering with the sulfonamide group. Conversely, the sulfonamide moiety can be derivatized (N-alkylation, N-acylation) or used as a primary pharmacophore before or after the cross-coupling step.
Reactivity Workflow Diagram
Figure 1: Orthogonal reactivity map showing the dual-functional nature of the scaffold.
Experimental Protocols
Protocol A: Synthesis via Ammonolysis
Context: If the sulfonamide is not commercially available, it is most reliably synthesized from its corresponding sulfonyl chloride. This protocol ensures high yield and purity by avoiding hydrolysis side-reactions.
Reagents:
-
3-Iodo-4-methylbenzenesulfonyl chloride (CAS 953725-14-9) [1][1]
-
Ammonium hydroxide (28-30% NH₃ in H₂O) or Ammonia in Methanol (7N)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 3-iodo-4-methylbenzenesulfonyl chloride in THF (5 mL/mmol). Cool the solution to 0°C in an ice bath.
-
Ammonolysis: Slowly add 5.0 eq of Ammonium hydroxide (or 7N NH₃/MeOH) dropwise. Note: Excess ammonia acts as both the nucleophile and the scavenger for the HCl byproduct.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2][1]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove THF/MeOH.
-
Dilute the residue with water (10 mL/mmol) and extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Evaporate the solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling
Context: This protocol is optimized for aryl iodides, which are highly reactive and often do not require phosphine ligands as complex as those needed for aryl chlorides.
Reagents:
-
3-Iodo-4-methylbenzene-1-sulfonamide (1.0 eq)
-
Aryl Boronic Acid (1.2 - 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Combine the sulfonamide, boronic acid, and base in a microwave vial or round-bottom flask. Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Solvation: Add the degassed solvent mixture (Dioxane/Water).
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.
-
Reaction:
-
Thermal: Heat to 80-90°C for 4-12 hours.
-
Microwave: Irradiate at 100-120°C for 20-40 minutes (recommended for rapid screening).
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[3] Concentrate and purify via silica gel chromatography.
Applications in Drug Discovery[11][12][13]
Kinase Inhibition
The 3-iodo-4-methyl motif is structurally homologous to the "head" groups of several Type II kinase inhibitors. The iodine atom can be replaced by heteroaryl groups (via Suzuki coupling) to interact with the hinge region or the DFG-motif of kinases. The sulfonamide group often serves as a hydrogen bond donor/acceptor to the Glu/Lys pair in the active site.
Carbonic Anhydrase (CA) Inhibitors
Primary sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases. The presence of the ortho-methyl group (relative to the iodine) and the meta-iodine (relative to the sulfonamide) influences the selectivity profile against CA isoforms (e.g., hCA IX vs hCA II) by sterically modulating the fit within the hydrophobic pocket of the enzyme [2].
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<300 Da) and high ligand efficiency potential, this compound is an excellent "fragment" for screening libraries. The iodine atom provides a synthetic vector for rapid elaboration into "lead-like" space.
Safety & Handling (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for aryl sulfonamides and aryl halides .
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (due to the C-I bond); store in amber vials.
-
Disposal: Dispose of as hazardous chemical waste. Do not allow to enter drains or water courses.
References
-
PubChem Compound Summary. (n.d.). 2-Iodo-4-methylbenzene-1-sulfonamide (CID 2824931).[5] National Center for Biotechnology Information. Retrieved from [Link](Note: Verifies the structural class and isomeric relationships).
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for Sulfonamide utility).
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).
Sources
- 1. 953725-14-9|3-Iodo-4-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 437604-15-4|3-Iodo-4-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. pigments.com [pigments.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-Iodo-4-methylbenzene-1-sulfonamide | C7H8INO2S | CID 2824931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
